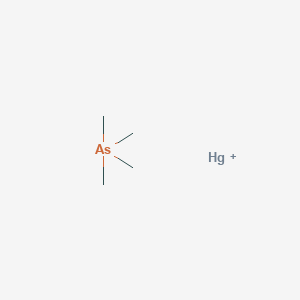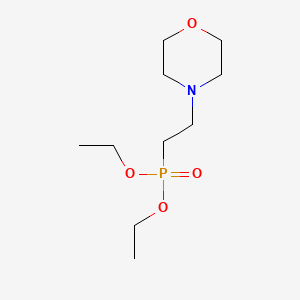
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester is a chemical compound known for its unique structure and properties. This compound is an ester derivative, which means it is formed from the reaction between an acid and an alcohol. It has applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including (S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester, is the nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
In industrial settings, the preparation of esters often involves the use of acid chlorides and alcohols under controlled conditions to ensure high yield and purity. The reaction typically requires a catalyst, such as sulfuric acid, to speed up the process and achieve the desired product efficiently.
化学反应分析
Types of Reactions
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkoxy group of the ester can be replaced by another group through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often require a nucleophile and a suitable solvent to facilitate the reaction.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various industrial products, including polymers and coatings.
作用机制
The mechanism of action of (S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function . This interaction can result in various biochemical and physiological effects, depending on the specific application and context .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with distinct properties and uses.
Butyl acetate: Similar in structure but used in different industrial applications.
Uniqueness
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, setting it apart from other esters .
属性
CAS 编号 |
41148-29-2 |
|---|---|
分子式 |
C18H28N2O2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
[(3S)-1-butylpiperidin-3-yl] N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-11-20-12-7-10-16(13-20)22-18(21)19-17-14(2)8-6-9-15(17)3/h6,8-9,16H,4-5,7,10-13H2,1-3H3,(H,19,21)/t16-/m0/s1 |
InChI 键 |
HJSYTYDDUHMHMY-INIZCTEOSA-N |
手性 SMILES |
CCCCN1CCC[C@@H](C1)OC(=O)NC2=C(C=CC=C2C)C |
规范 SMILES |
CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


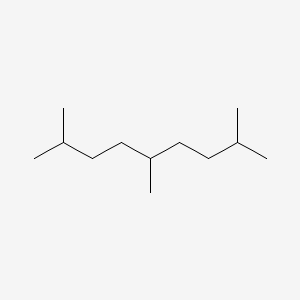
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
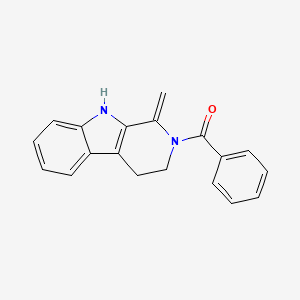
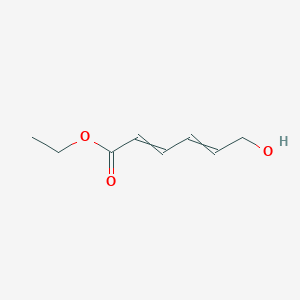


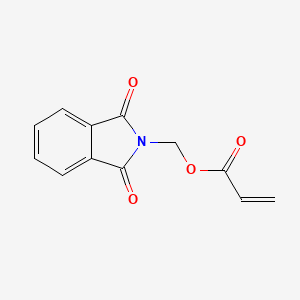
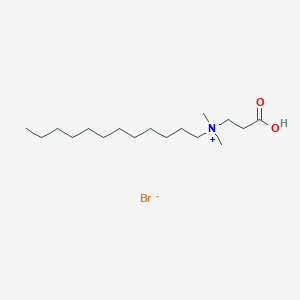

![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
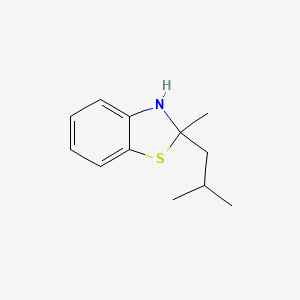
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
